molecular formula C9H5F4N3 B13628734 5-[2-Fluoro-4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole

5-[2-Fluoro-4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole

Cat. No.: B13628734
M. Wt: 231.15 g/mol
InChI Key: OVCYENLLKUHDQY-UHFFFAOYSA-N
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Description

5-[2-Fluoro-4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of fluorine and trifluoromethyl groups in its structure imparts unique chemical and physical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-Fluoro-4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-fluoro-4-(trifluoromethyl)benzaldehyde.

    Formation of Hydrazone: The benzaldehyde is then reacted with hydrazine hydrate to form the corresponding hydrazone.

    Cyclization: The hydrazone undergoes cyclization in the presence of a suitable catalyst, such as acetic acid, to form the triazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-[2-Fluoro-4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

5-[2-Fluoro-4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Used in the development of agrochemicals and materials with specific properties due to the presence of fluorine and trifluoromethyl groups.

Mechanism of Action

The mechanism of action of 5-[2-Fluoro-4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups enhances its ability to form strong interactions with biological molecules, such as enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-(trifluoromethyl)phenylboronic acid
  • 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
  • 5-Trifluoromethyl-2-formylphenylboronic acid

Uniqueness

5-[2-Fluoro-4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole is unique due to the combination of the triazole ring with fluorine and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased stability, lipophilicity, and the ability to form strong interactions with biological targets, making it a valuable compound in various scientific research applications.

Properties

Molecular Formula

C9H5F4N3

Molecular Weight

231.15 g/mol

IUPAC Name

5-[2-fluoro-4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole

InChI

InChI=1S/C9H5F4N3/c10-7-3-5(9(11,12)13)1-2-6(7)8-14-4-15-16-8/h1-4H,(H,14,15,16)

InChI Key

OVCYENLLKUHDQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)F)C2=NC=NN2

Origin of Product

United States

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